molecular formula C18H17NO5 B14989319 N-(2-furylmethyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-(2-furylmethyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B14989319
M. Wt: 327.3 g/mol
InChI Key: ZTUOLQKEEPYBPJ-UHFFFAOYSA-N
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Description

“N-(2-furylmethyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound features a furan ring, a methoxy group, and a chromen-2-one moiety, making it a molecule of interest in various fields of research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-furylmethyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide” typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-furylmethylamine, 7-methoxy-4-methylcoumarin, and acetic anhydride.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This may involve continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

“N-(2-furylmethyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form a dihydro derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(2-furylmethyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide” would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or protein synthesis pathways. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furylmethyl)-2-(4-methyl-2-oxo-2H-chromen-3-yl)acetamide: Lacks the methoxy group.

    N-(2-thienylmethyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide: Contains a thienyl ring instead of a furan ring.

    N-(2-furylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-3-yl)acetamide: Lacks the methyl group on the chromen-2-one moiety.

Uniqueness

The presence of the furan ring, methoxy group, and chromen-2-one moiety in “N-(2-furylmethyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide” makes it unique compared to other similar compounds. These structural features may contribute to its specific chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C18H17NO5/c1-11-14-6-5-12(22-2)8-16(14)24-18(21)15(11)9-17(20)19-10-13-4-3-7-23-13/h3-8H,9-10H2,1-2H3,(H,19,20)

InChI Key

ZTUOLQKEEPYBPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCC3=CC=CO3

Origin of Product

United States

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